molecular formula C15H12O2 B3280593 5-Methoxy-2-phenylbenzofuran CAS No. 7182-32-3

5-Methoxy-2-phenylbenzofuran

Cat. No. B3280593
CAS RN: 7182-32-3
M. Wt: 224.25 g/mol
InChI Key: OMQXNJFDHXMMPE-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenylbenzofuran is a chemical compound with the molecular formula C16H12O4 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years . The in vitro antitumor analysis results indicated that the amide derivatives generally have a higher biological activity than the sulfonamide compounds .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-phenylbenzofuran is characterized by the presence of a benzofuran ring, which is a key structural feature of many biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Mechanism of Action

While the specific mechanism of action for 5-Methoxy-2-phenylbenzofuran is not mentioned in the search results, benzofuran and its derivatives have been found to be suitable structures for designing antimicrobial agents that are active toward different clinically approved targets .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents . There is a need to collect the latest information in this promising area to pave the way for future research . The development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer .

properties

IUPAC Name

5-methoxy-2-phenyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-16-13-7-8-14-12(9-13)10-15(17-14)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQXNJFDHXMMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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